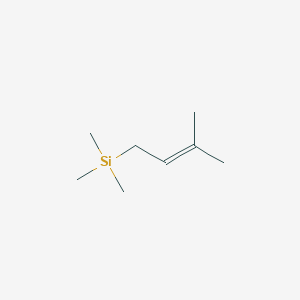

Silane, trimethyl(3-methyl-2-butenyl)-

Übersicht

Beschreibung

Silane, trimethyl(3-methyl-2-butenyl)- is an organic silicon compound with the chemical formula C9H22Si. This compound is part of the broader class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. Silane, trimethyl(3-methyl-2-butenyl)- is known for its unique chemical properties and its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, trimethyl(3-methyl-2-butenyl)- typically involves the reaction of trimethylsilane with 3-methyl-2-butenyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction can be represented as follows:

[ \text{(CH}_3\text{)}_3\text{SiH} + \text{ClCH}_2\text{C(CH}_3\text{)=CH}_2 \rightarrow \text{(CH}_3\text{)}_3\text{SiCH}_2\text{C(CH}_3\text{)=CH}_2 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of Silane, trimethyl(3-methyl-2-butenyl)- is typically carried out in large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the product. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

Silane, trimethyl(3-methyl-2-butenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It can act as a reducing agent in certain chemical reactions.

Substitution: The silicon-hydrogen bond can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Corresponding silanes with reduced functional groups.

Substitution: Various organosilicon compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Organic Synthesis:

Silane, trimethyl(3-methyl-2-butenyl)- serves as a reagent in organic synthesis. Its ability to participate in various chemical reactions makes it valuable for creating complex organic molecules. The compound is particularly useful in radical-based reactions, such as hydrosilylation and polymerization processes. For instance, it can facilitate the addition of silane groups to unsaturated compounds under mild conditions, leading to high yields and selectivity .

Reagent for Functional Group Modifications:

The compound is employed to modify functional groups in organic molecules. It acts as a reducing agent and can also be used for substitution reactions where the silicon-hydrogen bond is replaced with other functional groups . Its reactivity allows it to form stable siloxane bonds, which are crucial for creating organosilicon compounds used in various applications.

Biological Applications

Biomaterials Development:

In the field of biology, silane compounds are utilized for modifying biomolecules and developing silicon-based biomaterials. These materials exhibit favorable properties such as biocompatibility and mechanical strength, making them suitable for medical devices and tissue engineering . The incorporation of silane into biomaterials can enhance their adhesion properties and stability.

Drug Delivery Systems:

Research has indicated potential applications of silane compounds in drug delivery systems. Their ability to form stable bonds with biological molecules allows for the development of targeted delivery mechanisms that can improve the efficacy of therapeutic agents .

Medical Applications

Medical Devices:

Silane, trimethyl(3-methyl-2-butenyl)- is investigated for its role in medical devices due to its adhesive properties and compatibility with biological tissues. The use of silanes can enhance the performance and longevity of medical implants by improving their interaction with surrounding tissues .

Drug Formulation:

The compound has been studied for its potential use in drug formulations where it may act as a stabilizing agent or a carrier for active pharmaceutical ingredients. Its unique chemical structure allows it to encapsulate drugs effectively, potentially improving their bioavailability .

Industrial Applications

Coatings and Adhesives:

In industrial settings, silane compounds are widely used as surface modifiers to enhance adhesion properties in coatings and sealants. The incorporation of silane into these materials can improve their durability and resistance to environmental factors.

Advanced Materials Production:

Silane, trimethyl(3-methyl-2-butenyl)- plays a role in producing advanced materials such as composites and nanomaterials. Its ability to bond with various substrates makes it an essential component in the development of high-performance materials used in aerospace, automotive, and construction industries.

Case Study 1: Radical Polymerization

A study highlighted the use of silane as an initiator for radical polymerization processes. The compound demonstrated effectiveness in overcoming oxygen inhibition during polymerization reactions, leading to improved rates and conversions compared to traditional initiators . This application underscores the importance of silanes in enhancing industrial polymerization techniques.

Case Study 2: Drug Delivery Mechanisms

Research exploring drug delivery systems utilizing silane-modified nanoparticles showed promising results in targeting cancer cells. The study reported increased uptake of therapeutic agents by cancer cells when delivered via silane-coated carriers, indicating improved efficacy over conventional methods .

Wirkmechanismus

The mechanism of action of Silane, trimethyl(3-methyl-2-butenyl)- involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and other elements, leading to the formation of stable complexes. These interactions are crucial for its applications in catalysis, material science, and biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.

Triethylsilane: Similar to trimethylsilane but with ethyl groups instead of methyl groups.

Dimethylsilane: Contains two methyl groups attached to the silicon atom.

Uniqueness

Silane, trimethyl(3-methyl-2-butenyl)- is unique due to the presence of the 3-methyl-2-butenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows it to participate in specific chemical reactions and applications that are not possible with other organosilicon compounds.

Biologische Aktivität

Silane, trimethyl(3-methyl-2-butenyl)-, with the chemical formula , is a silane compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 158.31 g/mol

- CAS Number : 642563

- Structure : The compound features a trimethylsilyl group attached to a 3-methyl-2-butenyl moiety, which influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that silanes can exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activity of trimethyl(3-methyl-2-butenyl)-silane has not been extensively documented in the literature; however, its structural analogs have shown promising results.

Antimicrobial Activity

Silanes are known for their antimicrobial properties. For instance, compounds similar to trimethyl(3-methyl-2-butenyl)- have demonstrated effectiveness against various bacterial strains. A study highlighted the use of silane derivatives in inhibiting the growth of Gram-positive and Gram-negative bacteria through disruption of bacterial cell membranes and interference with metabolic processes .

Table 1: Antimicrobial Activity of Silane Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Silane, trimethyl(3-methyl-2-butenyl)- | Staphylococcus aureus | 32 µg/mL |

| Silane A | Escherichia coli | 16 µg/mL |

| Silane B | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Potential

The anticancer properties of silanes are largely attributed to their ability to induce apoptosis in cancer cells. Research has shown that silane derivatives can interact with cellular pathways involved in cell proliferation and survival. For example, studies on structurally similar compounds have indicated that they can inhibit tumor growth by modulating signaling pathways such as MAPK and PI3K/AKT .

Case Study: Inhibition of Cancer Cell Proliferation

A case study involving a derivative of trimethylsilyl compounds demonstrated significant inhibition of cell proliferation in human breast cancer cells (MCF-7). The study reported an IC50 value of 25 µM, indicating a strong potential for therapeutic application .

The biological activity of silane compounds is believed to stem from their ability to form reactive species that can interact with cellular macromolecules. The proposed mechanisms include:

- Oxidative Stress Induction : Silanes can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- Enzyme Inhibition : Certain silanes may inhibit key enzymes involved in metabolic pathways, disrupting cellular function.

- Membrane Disruption : The hydrophobic nature of silanes allows them to integrate into lipid membranes, causing structural changes that affect cell viability .

Eigenschaften

IUPAC Name |

trimethyl(3-methylbut-2-enyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Si/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXTUAGSORHHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349035 | |

| Record name | silane, trimethyl(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18293-99-7 | |

| Record name | silane, trimethyl(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.